Cas no 87424-83-7 ((E,E)-6-α-Ionylidene-4-methylpyran-2-one)

(E,E)-6-α-Ionylidene-4-methylpyran-2-one is a synthetic pyranone derivative with notable applications in fragrance and flavor chemistry. Its structure features an α-ionylidene moiety fused to a 4-methylpyran-2-one core, contributing to its unique organoleptic properties. This compound is valued for its ability to impart woody, floral, and fruity notes, making it a versatile intermediate in perfumery and flavor formulations. Its stability under various conditions and compatibility with other aroma chemicals enhance its utility in complex compositions. Additionally, its well-defined molecular structure allows for precise control in synthetic pathways, ensuring consistent quality in industrial applications. The compound's low odor threshold further underscores its efficacy as a fragrance enhancer.
(E,E)-6-α-Ionylidene-4-methylpyran-2-one structure
87424-83-7 structure
Product Name:(E,E)-6-α-Ionylidene-4-methylpyran-2-one
CAS No:87424-83-7
MF:C20H26O2
MW:298.419246196747
CID:826949
PubChem ID:5812015
Update Time:2025-05-24

(E,E)-6-α-Ionylidene-4-methylpyran-2-one Chemical and Physical Properties

Names and Identifiers

    • (E,E)-6-α-Ionylidene-4-methylpyran-2-one
    • 4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one
    • (E,E)-6-ALPHA-IONYLIDENE-4-METHYLPYRAN-2-ONE
    • (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5
    • 87424-83-7
    • A-Ionylidene-4-methylpyran-2-one
    • AC1NXOU5
    • 1331668-72-4
    • DTXSID30421027
    • (E,E)-6-
    • Inchi: 1S/C20H26O2/c1-14(11-17-12-15(2)13-19(21)22-17)8-9-18-16(3)7-6-10-20(18,4)5/h8-9,11-13H,6-7,10H2,1-5H3/b9-8+,14-11+
    • InChI Key: IDONGASDKGNTSU-HUKVCQRGSA-N
    • SMILES: O1C(C=C(C)C=C1/C=C(\C)/C=C/C1=C(C)CCCC1(C)C)=O

Computed Properties

  • Exact Mass: 298.19300
  • Monoisotopic Mass: 298.193280068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 30.21000
  • LogP: 5.43430

(E,E)-6-α-Ionylidene-4-methylpyran-2-one Pricemore >>

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(E,E)-6-α-Ionylidene-4-methylpyran-2-one Production Method

Additional information on (E,E)-6-α-Ionylidene-4-methylpyran-2-one

(E,E)-6-α-Ionylidene-4-methylpyran-2-one (CAS No. 87424-83-7): A Comprehensive Overview of Its Structural, Biological, and Industrial Significance

The compound (E,E)-6-α-Ionylidene-4-methylpyran-2-one, identified by the chemical abstracts service number CAS No. 87424-83-7, represents a fascinating molecule with a rich structural framework and potential applications in various scientific domains. This heterocyclic compound belongs to the pyranone class, characterized by a six-membered oxygen-containing ring fused to a conjugated system. The presence of double bonds in the (E,E) configuration and the 4-methyl substituent imparts unique electronic and steric properties, making it a subject of considerable interest in synthetic chemistry and pharmacology.

Structurally, (E,E)-6-α-Ionylidene-4-methylpyran-2-one exhibits a rigid bicyclic core, which is pivotal for its interactions with biological targets. The pyranone moiety is known for its stability and ability to participate in hydrogen bonding, both of which are critical for its role in drug design. The α-Ionylidene group introduces a polar region that can engage with polar residues in proteins, suggesting potential binding affinities for therapeutic agents. This structural motif has been explored in the development of molecules targeting neurological disorders, where precise interactions with protein receptors are essential.

Recent advancements in computational chemistry have enabled more accurate predictions of the compound's behavior in biological systems. Molecular docking studies have shown that (E,E)-6-α-Ionylidene-4-methylpyran-2-one can interact with enzymes involved in metabolic pathways, hinting at its possible utility as an inhibitor or modulator. For instance, research has indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases, which are overactive in cancers and inflammatory diseases. The 4-methyl group enhances lipophilicity, allowing the molecule to cross cell membranes more efficiently—a crucial factor for drug bioavailability.

In industrial applications, (E,E)-6-α-Ionylidene-4-methylpyran-2-one has been investigated for its potential as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its conjugated system makes it a versatile building block for creating complex molecules with desired optical and electronic properties. Additionally, the compound's stability under various conditions makes it suitable for use in high-performance polymers and coatings where thermal and chemical resistance are paramount.

The pharmaceutical industry has been particularly intrigued by the therapeutic potential of (E,E)-6-α-Ionylidene-4-methylpyran-2-one. Preclinical studies have demonstrated that analogs of this compound exhibit anti-inflammatory and analgesic properties comparable to existing drugs but with improved selectivity profiles. The ability to fine-tune the substitution pattern on the pyranone ring allows chemists to optimize potency while minimizing side effects. This flexibility underscores the importance of (E,E)-6-α-Ionylidene-4-methylpyran-2-one as a scaffold for drug discovery initiatives.

From an environmental perspective, the biodegradability of (E,E)-6-α-Ionylidene-4-methylpyran-2-one is an area of growing interest. Studies suggest that under certain conditions, the compound can undergo degradation pathways that do not produce harmful byproducts. This characteristic aligns with global efforts to develop greener chemical processes and reduce ecological footprints. Furthermore, its compatibility with biocatalytic systems offers opportunities for sustainable manufacturing practices.

The synthesis of (E,E)-6-α-Ionylidene-4-methylpyran-2-one presents both challenges and opportunities for synthetic chemists. Traditional methods often rely on multi-step sequences involving expensive reagents and harsh conditions. However, recent innovations in catalytic processes have made it possible to produce this compound more efficiently using environmentally benign solvents and mild reaction conditions. Such advancements not only reduce costs but also enhance scalability for industrial production.

The future prospects of (E,E)-6-α-Ionylidene-4-methylpyran-2-one are promising, with ongoing research exploring new derivatives and applications. As computational tools become more sophisticated, virtual screening methods are increasingly used to identify novel analogs with enhanced pharmacological properties. Collaborative efforts between academia and industry are expected to accelerate these discoveries, leading to breakthroughs in medicine and material science.

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